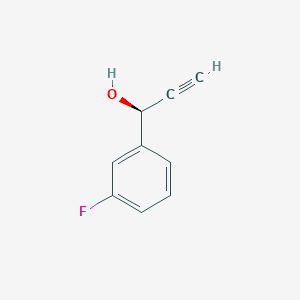

(1S)-1-(3-fluorophenyl)prop-2-yn-1-ol

Description

(1S)-1-(3-Fluorophenyl)prop-2-yn-1-ol is a chiral propargyl alcohol derivative featuring a 3-fluorophenyl group attached to the hydroxyl-bearing carbon. Its molecular formula is C₉H₇FO, with a molecular weight of 150.15 g/mol. The compound’s key structural attributes include:

- Stereochemistry: The (1S) configuration ensures enantioselective interactions in biological or catalytic systems.

- Propargyl alcohol moiety: The HC≡C-CH(OH)- group confers reactivity due to the triple bond and hydroxyl functionality.

- Fluorinated aromatic ring: The 3-fluorophenyl group enhances lipophilicity and influences electronic properties via inductive effects .

This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for molecules requiring chiral centers and fluorinated motifs .

Properties

CAS No. |

179249-18-4 |

|---|---|

Molecular Formula |

C9H7FO |

Molecular Weight |

150.15 g/mol |

IUPAC Name |

(1S)-1-(3-fluorophenyl)prop-2-yn-1-ol |

InChI |

InChI=1S/C9H7FO/c1-2-9(11)7-4-3-5-8(10)6-7/h1,3-6,9,11H/t9-/m0/s1 |

InChI Key |

ZVCCBLHUZGVITQ-VIFPVBQESA-N |

SMILES |

C#CC(C1=CC(=CC=C1)F)O |

Isomeric SMILES |

C#C[C@@H](C1=CC(=CC=C1)F)O |

Canonical SMILES |

C#CC(C1=CC(=CC=C1)F)O |

Synonyms |

Benzenemethanol, alpha-ethynyl-3-fluoro-, (S)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications in Propargyl Alcohol Derivatives

The table below compares (1S)-1-(3-fluorophenyl)prop-2-yn-1-ol with analogs differing in aromatic substitution, functional groups, and chain structure:

Key Findings:

Propargyl vs. Propanol Chains: The triple bond in the target compound enhances reactivity for click chemistry or metal-catalyzed reactions, whereas saturated analogs (e.g., (1S)-1-(3-fluorophenyl)propan-1-ol) exhibit greater stability but lower synthetic versatility .

Pyridine Ring (): Replacing phenyl with pyridine introduces nitrogen-mediated polarity, enhancing aqueous solubility .

Functional Group Variations :

- Trifluoromethyl (): Electron-withdrawing CF₃ groups stabilize intermediates and modulate metabolic stability in drug candidates.

- Amine vs. Alcohol (): The amine group in (1S)-1-(3-fluorophenyl)-2-methylpropylamine enables salt formation and alters receptor binding profiles compared to hydroxyl-containing analogs .

Stereochemical and Electronic Effects

All compared compounds retain the (S)-configuration, underscoring the importance of chirality in biological systems. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.